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Compound of Interest

[(2,5-Difluorophenyl)methyl]
Compound Name:
(ethyl)lamine

cat. No.: B13250976

Introduction & Chemical Identity

(2,5-Difluorophenyl)methylamine, also known as 2,5-Difluorobenzylamine, is a specialized
fluorinated building block used extensively in medicinal chemistry and emerging material
science applications. Its specific fluorination pattern (ortho- and meta-substitution relative to the
amine) imparts unique electronic and steric properties that distinguish it from its mono-
fluorinated or non-fluorinated analogues.

Critical Identity Verification

Note: Confusion often arises between the 2,5- and 2,6-isomers. Ensure you are using the
correct CAS number for your specific target.
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Specification

Chemical Name

(2,5-Difluorophenyl)methylamine

Common Name

2,5-Difluorobenzylamine

85118-06-5 (Distinct from 2,6-isomer; 69385-30-

CAS Number
4)
Molecular Formula C7H7F2N
Molecular Weight 143.13 g/mol
Appearance Colorless to light yellow liquid
Density 1.23 g/mL at 25 °C
. . 78 °C at 15 mmHg (approx. 175 °C at 760
Boiling Point
mmHgQ)
- Soluble in DCM, DMF, MeOH, DMSO; slightly
Solubility

soluble in water

Scientific Significance[2]

Medicinal Chemistry (Bioisosterism): The 2,5-difluoro substitution pattern is strategically

used to block metabolic "hotspots" on the phenyl ring (preventing CYP450-mediated

oxidation) while modulating the pKa of the amine and increasing lipophilicity (LogP) to

enhance blood-brain barrier permeability.

Material Science (Perovskites): In halide perovskite solar cells, fluorinated benzylamines

serve as hydrophobic spacers. The dipole moment created by the asymmetric 2,5-

fluorination aids in defect passivation at the grain boundaries, improving device stability

against moisture.

Strategic Workflows (Visualized)

The following diagram outlines the decision matrix for utilizing this building block in drug

discovery, specifically highlighting its role in Fragment-Based Drug Discovery (FBDD).
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Figure 1: Strategic application workflows for 2,5-Difluorobenzylamine in synthesis and materials
engineering.

Application Note A: High-Efficiency Amide Coupling

Context: Creating library compounds where the 2,5-difluorobenzyl group acts as a lipophilic
anchor. Challenge: The electron-withdrawing effect of the two fluorine atoms reduces the
nucleophilicity of the benzylic amine compared to non-fluorinated benzylamine. Standard
EDC/HOBt conditions may be sluggish. Solution: Use HATU as a potent coupling agent to
ensure rapid and complete conversion.

Protocol 1: HATU-Mediated Coupling

Reagents:

Carboxylic Acid Partner (1.0 equiv)

(2,5-Difluorophenyl)methylamine (1.1 equiv)

HATU (1.2 equiv)

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

Solvent: Anhydrous DMF or DCM

Step-by-Step Procedure:
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 Activation: In a flame-dried round-bottom flask, dissolve the Carboxylic Acid (1.0 mmol) in
anhydrous DMF (5 mL, 0.2 M concentration).

» Base Addition: Add DIPEA (3.0 mmol) and stir at Room Temperature (RT) for 5 minutes.

e Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution typically turns
yellow/orange. Stir for 10-15 minutes to form the activated ester (OAt-ester).

e Amine Addition: Add (2,5-Difluorophenyl)methylamine (1.1 mmol) dropwise.
e Reaction: Stir at RT under nitrogen atmosphere.

o QC Check: Monitor by LC-MS at T=1h. Due to the fluorine substitution, the amine is less
reactive; if <50% conversion is observed, heat to 40 °C.

o Workup:
o Dilute with Ethyl Acetate (30 mL).
o Wash sequentially with:
» 10% Citric Acid (2 x 10 mL) — Removes unreacted amine and DIPEA.
» Sat. NaHCOs (2 x 10 mL) — Removes unreacted acid and HATU byproducts.
= Brine (1 x 10 mL).
« |solation: Dry organic layer over Na=SOa, filter, and concentrate in vacuo.
 Purification: Flash chromatography (Hexane/EtOAc gradient).

Application Note B: Reductive Amination

Context: Synthesizing secondary amines for kinase inhibitor scaffolds. Mechanism: Formation
of an imine intermediate followed by selective reduction.

Protocol 2: Direct Reductive Amination

Reagents:
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Aldehyde Partner (1.0 equiv)

(2,5-Difluorophenyl)methylamine (1.1 equiv)

Sodium Triacetoxyborohydride (STAB, NaBH(OACc)s) (1.5 equiv)

Acetic Acid (catalytic, 1-2 drops)

Solvent: DCE (1,2-Dichloroethane) or DCM

Step-by-Step Procedure:

Imine Formation: Dissolve the Aldehyde (1.0 mmol) and (2,5-Difluorophenyl)methylamine
(2.2 mmol) in DCE (5 mL).

o Catalysis: Add 1 drop of Glacial Acetic Acid. Stir for 30—60 minutes at RT.

o Pro-Tip: The 2,5-difluoro group makes the amine slightly less basic, so acid catalysis helps
imine formation.

e Reduction: Add NaBH(OACc)s (1.5 mmol) in portions over 5 minutes.
o Safety: Evolution of gas may occur; ensure venting.[1]
e Reaction: Stir overnight (12-16 h) at RT.
e Quench: Add Sat. NaHCOs solution (10 mL) and stir vigorously for 15 minutes.
o Extraction: Extract with DCM (3 x 10 mL). Dry over MgSOa4 and concentrate.

Analytical & Quality Control Data

When validating the synthesized products, the 2,5-difluoro substitution pattern provides distinct
NMR signatures useful for structural confirmation.
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Method Expected Signature / Observation

Benzylic CHz: Appears as a doublet or singlet
around 3.8 — 4.0 ppm. Aromatic Protons:

*H NMR - - .
Distinct splitting pattern due to F-H coupling.

Look for a multiplet in the 6.9 — 7.2 ppm region.

Diagnostic: Two distinct signals (unless

accidentally equivalent) typically around -115 to
19F NMR y €q )Y_p_ y _ _

-125 ppm. Useful for confirming the integrity of

the ring.

lonization: Shows [M+H]* peak. Retention Time:

The 2,5-difluoro analog will elute later (more
LC-MS . : :

lipophilic) than the non-fluorinated benzylamine

equivalent on C18 columns.

Safety & Handling Guidelines

Hazard Classification:

o Corrosive (Category 1B): Causes severe skin burns and eye damage.[2]
o Acute Toxicity: Harmful if swallowed or inhaled.

Handling Protocol:

» PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles,
and lab coat.

o Ventilation: Always handle inside a functioning fume hood. The vapor is irritating to the
respiratory tract.

o Storage: Store at room temperature (or 2-8°C for long term) in a tightly sealed container. It is
sensitive to carbon dioxide (forms carbamates upon prolonged air exposure).

o Spill Cleanup: Neutralize with weak acid (citric acid) or absorb with sand/vermiculite. Do not
use combustible materials (sawdust).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. fishersci.com [fishersci.com]

o 2. 2,5-Difluorobenzylamine | C7H7F2N | CID 123589 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 3. 2,5-Difluorobenzylamine [webbook.nist.gov]

¢ 4. chemimpex.com [chemimpex.com]

¢ To cite this document: BenchChem. [Application Note: Using (2,5-
Difluorophenyl)methylamine in Research]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13250976#using-2-5-difluorophenyl-methylamine-as-
a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2026 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13250976?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13250976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

